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Compound of Interest

Compound Name: BAK2-66

CAS No.: 1301178-83-5

Cat. No.: B605905 Get Quote

Executive Summary & Compound Identity
BAK2-66 is a highly specific chemical entity acting as a selective Dopamine D3 Receptor

(D3R) antagonist.[1] It belongs to a class of 4-phenylpiperazinyl-butyl-arylamides designed to

treat substance use disorders (specifically cocaine and methamphetamine addiction) by

modulating dopaminergic signaling in the mesolimbic system without triggering the motor side

effects associated with D2R blockade.

Critical Distinction: While the code "BAK" often refers to the pro-apoptotic protein (Bcl-2

homologous antagonist/killer), BAK2-66 refers specifically to the benzofuranyl small molecule

synthesized by the Newman Lab (NIDA/NIH). This guide focuses exclusively on the medicinal

chemistry and SAR of this D3R antagonist.

Core Chemical Profile[2]
IUPAC Name: (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)benzofuran-2-

carboxamide

Primary Target: Dopamine D3 Receptor (D3R)[1][2][3][4]

Mechanism: Competitive Antagonism
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Key Structural Feature: 3-Fluoro-benzofuranyl scaffold (derived via stereoselective

fluorination).[1][2][4][5]

Chemical Architecture & Pharmacophore Model
The structure of BAK2-66 is a classic "bitopic" ligand, designed to span the orthosteric binding

site (OBS) and the secondary binding pocket (SBP) of the D3 receptor. The SAR is defined by

three distinct regions:

Primary Pharmacophore (PP): A phenylpiperazine moiety that binds to the conserved

aspartate (Asp3.32) in the OBS.

Linker Region: A butyl chain that dictates the depth of insertion and stereochemical

orientation.

Secondary Pharmacophore (SP): A benzofuran-2-carboxamide headgroup that engages the

extracellular SBP, conferring subtype selectivity (D3R vs. D2R).

Figure 1: Pharmacophore Logic of BAK2-66
(The following diagram illustrates the functional segmentation of the molecule)
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Caption: Modular segmentation of BAK2-66 showing the interaction of the primary and

secondary pharmacophores with distinct receptor domains.

Structure-Activity Relationship (SAR) Analysis
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The development of BAK2-66 was driven by the optimization of the PG648 scaffold (an indolyl

analogue). The transition to the benzofuranyl series revealed critical SAR determinants.

The Secondary Pharmacophore: Benzofuran vs. Indole
The substitution of the indole ring (found in PG648) with a benzofuran ring (in BAK2-66) alters

the hydrogen bond donor/acceptor profile in the SBP.

Indole (PG648): Possesses an N-H donor. High affinity (

nM) and high enantioselectivity.

Benzofuran (BAK2-66): Lacks the N-H donor (replaced by Oxygen). This results in slightly

lower affinity (

nM) but retains high D3R selectivity.[2][5]

Insight: The benzofuran ring demonstrates that the N-H hydrogen bond in the SBP is

beneficial but not strictly required for high-affinity binding, allowing for modulation of

physicochemical properties (e.g., lipophilicity).

The Linker Region: Fluorine Substitution & Chain
Length
This is the most critical region for the "BAK" series.

3-Fluoro Substitution: BAK2-66 contains a fluorine atom at the C3 position of the butyl linker.

[6]

Effect: The fluorine atom acts as a bioisostere for the hydroxyl group found in the

precursor.

Stereochemistry: The (R)-enantiomer is the eutomer (active form).[6] The (S)-enantiomer

shows significantly reduced affinity (distomer).

Mechanism:[2][7] The (R)-configuration orients the benzofuran headgroup correctly toward

the extracellular loops (EL1/EL2) of the D3 receptor.
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Linker Length (C4 vs. C3):

C4 (Butyl): Optimal length. Allows the molecule to span the distance between Asp3.32

(deep) and the SBP (shallow).

C3 (Propyl): Truncating the linker by one carbon (a byproduct identified as Compound 8)

causes a drastic loss of affinity (

nM).

Causality: Molecular dynamics simulations suggest the C3 linker is too short to allow the

benzofuran moiety to reach the critical tyrosine residues in the SBP while the piperazine is

anchored in the OBS.

Comparative SAR Data Table
The following table summarizes the binding affinities (

) of BAK2-66 and its key analogues at dopamine receptors.

Compound
Structure
Feature

Configurati
on

D3R

(nM)

D2R

(nM)

Selectivity
(D2/D3)

(R)-BAK2-66
3-F-

Benzofuran
(R) 6.9 ± 1.2 793 ± 85 115

(S)-BAK2-66
3-F-

Benzofuran
(S) 29 ± 8.6 2500 ± 790 86

(±)-BAK2-66
3-F-

Benzofuran
Racemic 10 ± 1.5 960 ± 120 96

(R)-PG648 3-OH-Indole (R) 0.52 ± 0.06 272 ± 25 523

Compound 8

3-F-

Benzofuran

(C3 Linker)

(R) 560 ± 80 7400 ± 1400 13

Data Source: Kumar et al., ACS Med.[1] Chem. Lett. 2014 [1].[1][8]
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Synthesis & Stereochemical Retention Protocol
A defining feature of the BAK2-66 technical profile is its synthesis. The introduction of the

fluorine atom was achieved via a DAST (diethylaminosulfur trifluoride) mediated

deoxofluorination.[2][4][5]

Technical Insight: Typically,

reactions invert stereochemistry. However, the synthesis of BAK2-66 from its hydroxyl
precursor proceeded with retention of configuration.[2][5] This is attributed to a "neighboring
group participation" mechanism involving the piperazine nitrogen, forming an aziridinium ion
intermediate that is then opened by the fluoride ion.

Synthetic Workflow Diagram
Precursor:

(R)-Alcohol Intermediate
(3-OH-butyl-benzofuranylamide)

Reagent:
DAST (Diethylaminosulfur trifluoride)

-78°C to RT

Mechanism:
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 Activation

Product:
(R)-BAK2-66

(Retention of Configuration)
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Byproduct (Cmpd 8):
Ring Contraction/Rearrangement

(Low Affinity)

 Side Reaction
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Caption: Synthetic pathway highlighting the stereochemical retention during the fluorination of

the BAK2-66 precursor.

Validation Protocol (Self-Validating System)
To ensure the integrity of the BAK2-66 analogue synthesis, the following validation steps are

mandatory:

Chiral HPLC Analysis:

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1).

Criteria: Enantiomeric excess (ee) must be >98% to confirm no racemization occurred

during DAST fluorination.

X-Ray Crystallography:

Used to unequivocally assign absolute configuration ((R) vs (S)) of the fluorinated product,

confirming the retention mechanism.[1][2][3][4][5]

Radioligand Binding Assay:

Tracer:

-N-methylspiperone.[2][5]

Cell Line: HEK293 stably expressing hD3R or hD2R.[5]

Validation: The

for (R)-BAK2-66 must be <10 nM at D3R to pass quality control.

Conclusion
The SAR of BAK2-66 benzofuranyl analogues demonstrates that (1) the 4-carbon linker is non-

negotiable for high affinity, (2) the 3-fluoro substitution is a viable bioisostere for hydroxyl

groups in this scaffold, allowing for modulation of polarity without sacrificing stereochemical
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fidelity, and (3) the benzofuran moiety provides a lipophilic alternative to indole for targeting the

D3R secondary binding pocket.

For drug development professionals, BAK2-66 represents a critical tool compound for probing

D3R function in addiction models, distinguishing itself via its high selectivity and unique

fluorinated linker architecture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605905#structure-activity-relationship-of-bak2-66-
benzofuranyl-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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